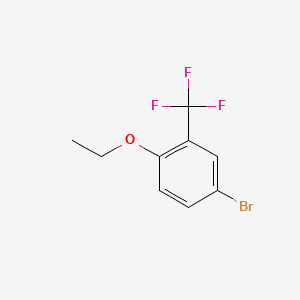
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
説明
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene (CAS No. 914635-58-8) is a halogenated aromatic compound with potential biological activity. Its structural characteristics, including the presence of bromine and trifluoromethyl groups, suggest that it may interact with biological systems in unique ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8BrF3O
- Molecular Weight : 269.061 g/mol
- Structure : The compound features a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring, which influences its lipophilicity and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
- The bromine atom may participate in electron-withdrawing effects, potentially influencing receptor interactions and enzyme activities.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be published.
Anticancer Activity
Recent studies have identified similar compounds with structural similarities showing promising results against cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar trifluoromethyl structure exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential cytotoxic effects.
Structure-Activity Relationship (SAR)
Studies suggest that the introduction of electron-withdrawing groups (EWGs) like bromine enhances anticancer activity, while electron-donating groups (EDGs) may reduce it. This indicates a delicate balance in substituent effects on biological potency.
Toxicological Profile
The toxicological implications of this compound have not been extensively studied. However, compounds with similar structures often exhibit moderate toxicity in mammalian models. Further investigations are necessary to establish safety profiles.
科学的研究の応用
Organic Synthesis
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is used to create more complex molecules through:
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
- Coupling Reactions : Engaging in reactions like Suzuki-Miyaura coupling to form biaryl compounds .
Medicinal Chemistry
The compound is explored for its potential in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for:
- Pharmaceutical Development : Used in synthesizing biologically active molecules that may act as enzyme inhibitors or receptor modulators .
Biological Research
Research indicates that compounds similar to this compound can interact with biological macromolecules:
- Enzyme Inhibition Studies : The compound’s ability to form covalent bonds with nucleophilic sites on proteins allows it to modify enzyme activity, aiding in biochemical pathway investigations .
Case Studies
特性
IUPAC Name |
4-bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWEDIMCBCUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660174 | |
| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-58-8 | |
| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















